2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride, also known as LY 2365109 hydrochloride, is a selective inhibitor of glycine transporter 1 (GlyT1). This compound is significant in neuroscience due to its ability to elevate glycine levels in the cerebrospinal fluid, which can enhance the release of neurotransmitters such as acetylcholine and dopamine in the brain. The compound's IUPAC name reflects its complex structure, which includes a benzodioxole moiety and a tert-butyl group, contributing to its pharmacological properties .
The synthesis of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride involves several key steps:
The molecular structure of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride can be described by its InChI representation:
This indicates a complex arrangement of carbon, nitrogen, oxygen, and chlorine atoms that define its chemical behavior and interactions .
The compound undergoes various chemical reactions that are crucial for its function and synthesis:
The mechanism of action for 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride primarily involves its role as a glycine transporter inhibitor. By inhibiting GlyT1, it increases glycine concentrations in the synaptic cleft. This elevation in glycine levels enhances neurotransmitter release and modulates excitatory neurotransmission, which may have implications for treating various neurological disorders .
The physical and chemical properties of LY 2365109 hydrochloride are essential for understanding its behavior in biological systems:
These properties are critical for formulation in pharmaceutical applications .
The primary scientific uses of 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride include:
Through these applications, LY 2365109 hydrochloride contributes significantly to advancing our understanding of neuropharmacology and therapeutic strategies for neurological disorders.
The compound features a benzodioxolyl-tert-butylphenoxy core linked to a methylaminoacetic acid moiety through an ethoxy spacer, with a hydrochloride salt formation at the tertiary amine. Its IUPAC designation is 2-[2-[4-(1,3-benzodioxol-5-yl)-2-tert-butylphenoxy]ethyl-methylamino]acetic acid; hydrochloride, reflecting three key domains:
Property | Value/Descriptor | Technique |
---|---|---|
Molecular Formula | C₂₂H₂₇NO₅ (free base); C₂₂H₂₈ClNO₅ (HCl) | High-Resolution MS |
CAS Registry | 868265-28-5 (HCl salt) | Chemical Database |
Critical FT-IR Bands | 1715 cm⁻¹ (C=O stretch), 2500-3000 cm⁻¹ (carboxylic acid O-H), 1240 cm⁻¹ (C-O ether) | Fourier-Transform IR |
¹³C NMR Signals | δ 172.8 (COOH), δ 147.5/146.1 (benzodioxole O-C-O), δ 80.9 (tert-butyl C), δ 55.2 (N-CH₂-COO) | Nuclear Magnetic Resonance |
Chromatographic Purity | >98% (HPLC, C18 reverse-phase) | Analytical Chemistry |
The benzodioxole ring generates distinctive NMR signals between δ 100–150 ppm, confirming its electronic coupling to the phenoxy scaffold. The tert-butyl group exhibits a characteristic singlet at δ 1.35 ppm in ¹H NMR, while the ethyl spacer shows triplet/quartet splitting patterns [2].
A convergent four-step synthesis maximizes yield and purity:
Step 1: Core Assembly4-(1,3-Benzodioxol-5-yl)-2-tert-butylphenol is synthesized via Suzuki-Miyaura coupling between 5-bromobenzodioxole and 2-tert-butyl-4-hydroxyphenylboronic acid. Pd(PPh₃)₄ catalyzes this step (70–80% yield) [5].
Step 2: Ether Linkage InstallationThe phenol reacts with N-methyl-2-chloroacetamide in acetone/K₂CO₃, forming the ethoxy bridge. Steric hindrance from the ortho-tert-butyl group necessitates 24-hour reflux (60–65% conversion) [2] [5].
Step 3: Carboxylic Acid FormationHydrolysis of the acetamide with NaOH/EtOH-H₂O liberates the acetic acid moiety. pH control (pH 10–11) prevents decarboxylation [2].
Step 4: Salt FormationFree base treatment with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt. Critical parameters:
Key Optimization Challenge: The tert-butyl group’s bulk impedes etherification. Mitigation includes:
Computational studies reveal how structural features dictate target engagement:
Conformational Flexibility: The ethoxyethyl linker adopts gauche or anti conformations, with gauche predominating (73% occupancy) due to intramolecular H-bonding between the linker’s N-H and benzodioxole oxygen [2].
Glycine Transporter 1 (GlyT1) Binding: Molecular docking shows:
Electrostatic Potential Maps: The benzodioxole ring exhibits a negative electrostatic surface (-35 kcal/mol), complementary to GlyT1’s cationic subdomain. The tert-butyl moiety shows neutral hydrophobicity, enhancing membrane permeability (LogP = 3.7 predicted) [2].
Conversion to the hydrochloride salt modifies key physicochemical properties:
Solubility Profile:
Crystalline Structure:
Thermal Stability:
Property | Free Base | Hydrochloride Salt |
---|---|---|
Molecular Weight | 385.46 g/mol | 421.90 g/mol |
Melting Point | Not observed (amorphous) | 228–230°C (dec.) |
Water Solubility | 0.12 mg/mL (25°C) | 2.5 mg/mL (25°C) |
Hygroscopicity | Low | High (requires desiccant) |
Bioavailability | Limited (crystalline form) | Enhanced (solubility-driven) |
The hydrochloride salt’s hygroscopicity necessitates storage at 40% RH, while the free base is storage-stable but pharmacologically suboptimal [2] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7